An In-depth Technical Guide to 4,4'-Dichlorochalcone: Structure, Properties, and Biological Relevance
An In-depth Technical Guide to 4,4'-Dichlorochalcone: Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,4'-Dichlorochalcone, a halogenated derivative of the chalcone scaffold. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The inclusion of chlorine atoms on both phenyl rings, as in 4,4'-Dichlorochalcone, can significantly modulate the compound's physicochemical properties and biological efficacy.
This document details the chemical structure, properties, synthesis, and spectroscopic characterization of 4,4'-Dichlorochalcone. Furthermore, it explores its known biological activities and the associated molecular pathways, providing detailed experimental protocols for its synthesis and biological evaluation.
Chemical Identity and Physicochemical Properties
4,4'-Dichlorochalcone is a solid, crystalline compound. Its identity and key physicochemical properties are summarized in the tables below, providing essential data for experimental design and interpretation.
Table 1: Chemical Identifiers for 4,4'-Dichlorochalcone
| Identifier | Value |
| IUPAC Name | (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one[1] |
| Synonyms | 4,4'-Dichloro chalcone, 1,3-Bis(4-chlorophenyl)propenone |
| CAS Number | 19672-59-4 |
| Chemical Formula | C₁₅H₁₀Cl₂O[1] |
| Molecular Weight | 277.15 g/mol [1] |
| InChI Key | YMEMCRBNZSLQCQ-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl[1] |
Table 2: Physicochemical Properties of 4,4'-Dichlorochalcone
| Property | Value |
| Physical State | Pale yellow to yellow crystalline powder |
| Melting Point | 153-161 °C |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF; limited solubility in water. |
| Appearance | Yellowish-white solid[2][3] |
Synthesis and Spectroscopic Characterization
The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation between an appropriately substituted acetophenone and a benzaldehyde. For 4,4'-Dichlorochalcone, this involves the reaction of 4-chloroacetophenone with 4-chlorobenzaldehyde.
Synthesis Workflow
The general workflow for the synthesis of 4,4'-Dichlorochalcone via Claisen-Schmidt condensation is depicted below.
Representative Synthesis Protocol
A detailed experimental protocol for the synthesis of chalcones, adaptable for 4,4'-Dichlorochalcone, is provided in Section 4.1.
Spectroscopic Data
The structural integrity of synthesized 4,4'-Dichlorochalcone is confirmed through various spectroscopic methods. Key data are summarized below.
Table 3: Spectroscopic Data for 4,4'-Dichlorochalcone
| Technique | Key Data |
| ¹H NMR | δ (ppm) in CDCl₃: - ~7.9-8.1 (d, 2H): Protons ortho to the carbonyl group.- ~7.7-7.8 (d, 1H, J ≈ 15-16 Hz): Vinylic proton (H-β).- ~7.4-7.6 (m, 5H): Aromatic protons and vinylic proton (H-α). |
| ¹³C NMR | δ (ppm) in CDCl₃: - ~189-191: Carbonyl carbon (C=O).- ~143-145: Vinylic carbon (C-β).- ~121-140: Aromatic and vinylic carbons. |
| FT-IR | ν (cm⁻¹): - ~1650-1670: C=O stretching (α,β-unsaturated ketone).[4]- ~1580-1600: C=C aromatic stretching.[5]- ~970-990: Trans C=C bending.- ~740-760: C-Cl stretching.[5] |
| Mass Spec. (EI) | m/z: - 276/278/280 [M]⁺: Molecular ion peak cluster due to chlorine isotopes.- 241/243: [M-Cl]⁺- 139/141: [Cl-C₆H₄-CO]⁺ (base peak).- 111/113: [Cl-C₆H₄]⁺ |
Biological Activity and Mechanisms of Action
Chalcones are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Halogenation, particularly with chlorine, often enhances these properties.
Anticancer Activity
Chlorinated chalcones have demonstrated significant cytotoxic potential against various cancer cell lines. The primary mechanism is often the induction of apoptosis (programmed cell death). Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspase enzymes.
The following diagram illustrates a generalized pathway for chalcone-induced apoptosis, a mechanism likely employed by 4,4'-Dichlorochalcone.
Anti-inflammatory Activity
Inflammation is a critical process in many diseases, including cancer. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, regulate the expression of pro-inflammatory mediators. Chalcones have been shown to inhibit these pathways, thereby exerting anti-inflammatory effects.
The NF-κB pathway is a primary regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by TNF-α), the IKK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate pro-inflammatory gene transcription. The PI3K/Akt pathway is a crucial cell survival pathway that is often dysregulated in cancer and can also influence inflammatory responses. Chalcones are known to interfere with both of these critical pathways.
Key Experimental Protocols
This section provides detailed, representative methodologies for the synthesis of 4,4'-Dichlorochalcone and its evaluation in common biological assays.
Protocol: Synthesis via Claisen-Schmidt Condensation
This protocol describes a standard base-catalyzed condensation reaction.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in 30-40 mL of ethanol with magnetic stirring until a homogenous solution is formed.
-
Catalyst Addition: Cool the mixture in an ice-water bath. Prepare a solution of sodium hydroxide (2.0 eq) in a minimal amount of water and add it dropwise to the ethanolic solution over 20-30 minutes, ensuring the temperature remains below 25°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. The reaction is typically complete within 2 to 24 hours, often indicated by the formation of a thick precipitate.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice. Acidify the mixture slowly with dilute hydrochloric acid (10% HCl) until it is neutral (pH ~7), which will cause the product to precipitate fully.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water to remove inorganic salts.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 4,4'-Dichlorochalcone as a crystalline solid.
-
Drying: Dry the purified crystals under vacuum.
Protocol: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a 10 mM stock solution of 4,4'-Dichlorochalcone in DMSO. Perform serial dilutions in complete culture medium to achieve desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Analysis of Apoptosis by Western Blot
Western blotting is used to detect specific proteins in a sample, such as the cleavage of caspases, which is a hallmark of apoptosis.
-
Cell Treatment and Lysis: Culture cells and treat them with 4,4'-Dichlorochalcone at a relevant concentration (e.g., near the IC₅₀ value) for a specified time. Harvest the cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Mix the lysates with Laemmli sample buffer and denature at 95°C for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to a target protein (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) diluted in blocking buffer.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved Caspase-3 and cleaved PARP, or a change in the Bax/Bcl-2 ratio, is indicative of apoptosis induction.
Conclusion
4,4'-Dichlorochalcone represents a synthetically accessible and biologically active molecule within the broader chalcone family. Its structure is amenable to straightforward synthesis and characterization using standard laboratory techniques. The presence of chlorine atoms on both aromatic rings is anticipated to enhance its lipophilicity and potential for biological interactions. Based on extensive research on related compounds, 4,4'-Dichlorochalcone is a promising candidate for further investigation as an anticancer and anti-inflammatory agent. Its likely mechanism of action involves the induction of apoptosis and the modulation of critical cellular signaling pathways such as NF-κB and PI3K/Akt. The protocols and data provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this and related chalcone derivatives.
